molecular formula C11H12N2O B187821 Furan-2-ylmethyl-pyridin-3-ylmethyl-amine CAS No. 460046-47-3

Furan-2-ylmethyl-pyridin-3-ylmethyl-amine

Cat. No.: B187821
CAS No.: 460046-47-3
M. Wt: 188.23 g/mol
InChI Key: MZMZQNAMCDNTOE-UHFFFAOYSA-N
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Description

Furan-2-ylmethyl-pyridin-3-ylmethyl-amine is an organic compound with the molecular formula C11H12N2O. It is characterized by the presence of both furan and pyridine rings, which are connected via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-ylmethyl-pyridin-3-ylmethyl-amine typically involves the reaction of furan-2-carbaldehyde with pyridine-3-carbaldehyde in the presence of a suitable amine. The reaction is often carried out under reflux conditions with a solvent such as ethanol or methanol. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of automated synthesis and purification systems may also be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Furan-2-ylmethyl-pyridin-3-ylmethyl-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-ylmethyl-pyridin-3-ylmethyl-oxide, while reduction may produce furan-2-ylmethyl-pyridin-3-ylmethanol .

Scientific Research Applications

Furan-2-ylmethyl-pyridin-3-ylmethyl-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Furan-2-ylmethyl-pyridin-3-ylmethyl-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-ylmethyl-pyridin-2-ylmethyl-amine
  • Furan-3-ylmethyl-pyridin-3-ylmethyl-amine
  • Furan-2-ylmethyl-pyridin-4-ylmethyl-amine

Uniqueness

Furan-2-ylmethyl-pyridin-3-ylmethyl-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-pyridin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-3-10(7-12-5-1)8-13-9-11-4-2-6-14-11/h1-7,13H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMZQNAMCDNTOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353047
Record name Furan-2-ylmethyl-pyridin-3-ylmethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460046-47-3
Record name N-(2-Furanylmethyl)-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=460046-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furan-2-ylmethyl-pyridin-3-ylmethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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